molecular formula C11H16F3NO2 B2976195 3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2445784-24-5

3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B2976195
CAS No.: 2445784-24-5
M. Wt: 251.249
InChI Key: AAYZRAVLLTWUOB-UHFFFAOYSA-N
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Description

This compound consists of two components:

  • 3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine: A strained bicyclic system (bicyclo[1.1.1]pentane) linked to an azetidine ring via a methyl group. The bicyclo[1.1.1]pentane scaffold is notable for its high rigidity and sp³-hybridized bridgehead carbon atoms, making it a bioisostere for tert-butyl or aromatic groups in medicinal chemistry .
  • 2,2,2-Trifluoroacetic Acid (TFA): A strong carboxylic acid (CAS 76-05-1) commonly used as a counterion or solvent in peptide synthesis and organic reactions .

The combination likely forms a salt or co-crystal, enhancing solubility or stability for pharmaceutical applications.

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.C2HF3O2/c1-7-2-9(1,3-7)4-8-5-10-6-8;3-2(4,5)1(6)7/h7-8,10H,1-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYZRAVLLTWUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC3CNC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid is a novel molecule that combines the bicyclo[1.1.1]pentane (BCP) structure with an azetidine framework and a trifluoroacetic acid moiety. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Overview of Bicyclo[1.1.1]pentane and Azetidine

Bicyclo[1.1.1]pentane (BCP) has emerged as a significant bioisostere for traditional aromatic structures in drug design due to its unique properties, such as enhanced metabolic stability and improved solubility profiles compared to phenyl groups . The incorporation of BCP into drug candidates has been shown to affect their pharmacokinetic properties positively.

Azetidines , on the other hand, are four-membered nitrogen-containing heterocycles known for their role in medicinal chemistry as scaffolds for various pharmacologically active compounds . The combination of BCP and azetidine in the compound under investigation may result in synergistic effects that enhance biological activity.

Synthesis of this compound

The synthesis typically involves a multi-step process that includes:

  • Formation of the BCP moiety : Utilizing light-enabled reactions with alkyl iodides to produce bicyclo[1.1.1]pentane derivatives in scalable amounts .
  • Azetidine formation : Employing various methods such as visible light-enabled aza Paternò-Büchi reactions to yield functionalized azetidines from precursors like isoxazoline derivatives .
  • Acidic functionalization : Introducing trifluoroacetic acid through carboxylation reactions or direct acylation methods.

Anti-inflammatory Properties

Research indicates that compounds incorporating BCP structures exhibit significant anti-inflammatory activities. For instance, mimetics of lipoxin A4 containing BCP have been shown to modulate inflammatory responses effectively, suggesting potential therapeutic benefits in treating inflammatory diseases .

Antimicrobial Activity

The azetidine framework is often associated with antimicrobial properties. Studies have demonstrated that azetidine derivatives can exhibit potent activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Antimalarial Activity

Notably, azetidine compounds have been explored for their antimalarial properties. A related bicyclic azetidine compound has shown promising results with an EC50 value of 15 nM against malaria parasites, indicating a strong potential for further development into antimalarial agents .

Case Studies and Research Findings

Study Findings Implications
Study on BCP derivativesHigh anti-inflammatory activity observed in synthetic lipoxin A4 mimeticsPotential for developing new anti-inflammatory drugs
Antimicrobial evaluation of azetidinesSignificant antimicrobial activity against Gram-positive bacteriaOpportunities for new antibiotics
Antimalarial researchBicyclic azetidine showed EC50 = 15 nM against malariaStrong candidate for antimalarial drug development

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentane derivatives are increasingly used as rigid spacers or bioisosteres. Key analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reference
3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;TFA Likely C₉H₁₄F₃N·C₂HF₃O₂ Not reported Not reported Combines azetidine’s ring strain with bicyclo[1.1.1]pentane’s rigidity; TFA enhances solubility. Synthesized analogously to
(2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid C₈H₁₀F₃NO₂ 209.17 1334160-84-7 Chiral amino acid derivative; bicyclo[1.1.1]pentane replaces bulky substituents.
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.65 Not reported Esterified bicyclo[1.1.1]pentane with amine functionality; used in peptide synthesis.
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride C₆H₁₁ClF₃N 169.6 Not reported Fluorinated derivative; improved metabolic stability.

Key Trends :

  • Rigidity vs. Flexibility : The bicyclo[1.1.1]pentane core provides steric bulk and rigidity, mimicking tert-butyl or aromatic groups while reducing conformational flexibility .
  • Functionalization : Derivatives are modified with amines, esters, or fluorinated groups to tune solubility, bioavailability, and binding affinity.

Trifluoroacetic Acid (TFA) and Related Acids

TFA’s role as a counterion/solvent is compared to other fluorinated acids:

Acid Name CAS Number pKa Boiling Point (°C) Applications Reference
Trifluoroacetic Acid (TFA) 76-05-1 0.23 72.4 Peptide deprotection, HPLC solvent, counterion.
Chlorodifluoroacetic Acid 76-04-0 ~1.3 108 Less acidic than TFA; used in selective reactions.
2,2,2-Trifluoroethanol 75-89-8 12.5 73.6 Co-solvent in biochemistry; less acidic.

Key Insights :

  • TFA’s strong acidity (pKa ~0.23) makes it superior for protonating amines or cleaving protecting groups, but it can introduce stability challenges in final products .
  • Alternatives like chlorodifluoroacetic acid offer milder acidity for sensitive substrates .

Pharmaceutical Relevance

  • Bioisosterism : Bicyclo[1.1.1]pentane derivatives are used to replace tert-butyl groups in kinase inhibitors, reducing lipophilicity while maintaining potency .
  • Peptide Modifications: Amino acid derivatives (e.g., and ) are incorporated into peptides to enhance metabolic stability and membrane permeability .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine, and how is trifluoroacetic acid (TFA) incorporated into the final product?

  • Methodological Answer : Synthesis typically involves coupling bicyclo[1.1.1]pentane derivatives with azetidine precursors via alkylation or cross-coupling reactions. TFA is commonly introduced as a counterion during purification (e.g., via acid-driven salt formation in reverse-phase HPLC). Key steps include monitoring reaction progress using 1H^{1}\text{H}/19F^{19}\text{F} NMR and confirming purity via LC-MS. For bicyclo[1.1.1]pentane synthesis, strain-driven reactivity requires precise temperature control (e.g., −78°C for lithiation) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm bicyclo[1.1.1]pentane strain and TFA coordination.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For resolving steric effects in the bicyclo[1.1.1]pentane-azetidine scaffold (if crystalline).
  • HPLC : Use TFA-containing mobile phases (0.1% v/v) to assess purity and detect byproducts .

Q. How should researchers determine solubility and stability in polar aprotic solvents (e.g., DMF, DMSO)?

  • Methodological Answer :

  • Solubility : Conduct gravimetric analysis by dissolving the compound in incremental solvent volumes (1–10 mg/mL) under inert atmospheres.
  • Stability : Monitor degradation via 1H^{1}\text{H} NMR over 24–72 hours at 25°C and 40°C. TFA’s hygroscopic nature necessitates anhydrous storage (e.g., molecular sieves) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of bicyclo[1.1.1]pentane-azetidine derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model strain energy and transition states in bicyclo[1.1.1]pentane formation (e.g., B3LYP/6-31G* level).

  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for coupling reactions.

  • Feedback Loops : Integrate experimental yields with computational data to refine predictive algorithms (see ICReDD’s workflow in ) .

    Table 1 : Comparison of Experimental vs. Computationally Predicted Reaction Yields

    Reaction ConditionExperimental Yield (%)Predicted Yield (%)
    Conventional alkylation4538
    Computational-guided coupling7268

Q. What strategies resolve contradictions between theoretical spectroscopic predictions and experimental data?

  • Methodological Answer :

  • Dynamic NMR Analysis : Investigate conformational flexibility in the azetidine ring (e.g., variable-temperature NMR).
  • DFT-NMR Correlation : Compare computed chemical shifts (GIAO method) with experimental 13C^{13}\text{C} NMR to identify misassigned peaks.
  • Crystallographic Validation : Use X-ray data to validate spatial arrangements conflicting with NMR-derived models .

Q. How to design experiments to study the compound’s reactivity in catalytic C–H functionalization?

  • Methodological Answer :

  • Mechanistic Probes : Use deuterium labeling (kH/kDk_H/k_D experiments) to identify rate-determining steps in azetidine-directed C–H activation.
  • In Situ IR Spectroscopy : Monitor TFA’s role as a proton shuttle during catalysis.
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates with 12C^{12}\text{C}/13C^{13}\text{C} isotopes to elucidate bicyclo[1.1.1]pentane’s electronic effects .

Q. What methodologies assess the compound’s potential as a bioisostere in medicinal chemistry?

  • Methodological Answer :

  • Pharmacophore Mapping : Overlay bicyclo[1.1.1]pentane-azetidine with aromatic rings (e.g., benzene) using PyMOL to evaluate steric and electronic mimicry.
  • Free-Wilson Analysis : Quantify contributions of the bicyclo scaffold to binding affinity in structure-activity relationship (SAR) studies.
  • Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS/MS to compare half-lives with non-bicyclic analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across different solvent systems?

  • Methodological Answer :

  • Standardized Protocols : Adopt NIST-recommended procedures (e.g., shake-flask method at 25°C ± 0.5°C) to minimize variability.
  • Hansen Solubility Parameters (HSP) : Use HSPiP software to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.
  • Interlaboratory Validation : Compare results across ≥3 independent labs using identical batches .

Table 2 : Solubility Discrepancies in Common Solvents

SolventReported Solubility (mg/mL)HSP Distance (MPa1/2^{1/2})
DMSO12.5 ± 1.28.3
Acetonitrile2.1 ± 0.414.7

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